3-fluoro-N,5-dimethylaniline
Description
General Significance of Fluorinated Organic Compounds
The introduction of fluorine into organic molecules imparts unique and often desirable properties, a fact that has not gone unnoticed by the scientific community. tcichemicals.comacs.org Fluorine's high electronegativity, second only to none, and its relatively small atomic radius, comparable to hydrogen, allow for significant alterations in a molecule's electronic properties without drastic changes to its size. tcichemicals.com This strategic substitution can enhance metabolic stability, binding affinity to biological targets, and modify the acidity or basicity of nearby functional groups. nih.govresearchgate.net
These characteristics have led to the widespread use of fluorinated compounds in various applications, from pharmaceuticals and agrochemicals to advanced materials. nih.govwikipedia.org In medicinal chemistry, the incorporation of fluorine is a common strategy to improve the efficacy and pharmacokinetic profile of drug candidates. acs.orgresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org However, this stability also raises environmental concerns due to their persistence, earning them the moniker "forever chemicals." acs.orgresearchgate.net
Overview of Aniline (B41778) Derivatives in Synthetic Chemistry and Material Science
Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgresearchgate.net The amino group on the aromatic ring makes these compounds highly reactive and versatile, serving as precursors for a vast array of more complex molecules. wikipedia.orgsci-hub.se They are integral to the production of dyes, polymers, pharmaceuticals, and agrochemicals. sci-hub.seontosight.ai
In synthetic chemistry, aniline derivatives readily undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org The amino group can also be modified to form a wide range of other functionalities. This versatility makes them indispensable intermediates in the synthesis of complex target molecules. sci-hub.se
In material science, aniline derivatives are used in the synthesis of conductive polymers, such as polyaniline, which have applications in electronics and sensors. rsc.org They also serve as precursors for pigments and dyes used in various industries. ontosight.ai The ability to modify the aniline structure with different substituents allows for the fine-tuning of the resulting material's properties, such as color, stability, and solubility. rsc.org
Positioning of 3-Fluoro-N,5-dimethylaniline within Contemporary Organic Chemistry Research
This compound, a specific fluorinated aniline derivative, is a valuable intermediate in organic synthesis. Its structure, featuring a fluorine atom and two methyl groups on the aniline ring, provides a unique combination of electronic and steric properties. The fluorine atom, with its strong electron-withdrawing nature, and the electron-donating methyl groups influence the reactivity of the aromatic ring and the basicity of the amino group.
This compound serves as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it can be a precursor for creating compounds with potential biological activities. The strategic placement of the fluorine and methyl groups can be crucial for achieving desired interactions with biological targets.
While not as widely known as some other aniline derivatives, this compound and its isomers are important tools for chemists engaged in the design and synthesis of novel organic compounds with specific functionalities. For example, related dimethylaniline compounds are used as intermediates in the synthesis of various medical and material products. google.com The study of such compounds contributes to the broader understanding of structure-activity relationships and the impact of fluorination on molecular properties.
Below are tables detailing the properties and identifiers of this compound and a closely related isomer, 3-fluoro-N,N-dimethylaniline.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| CAS Number | 1369939-90-1 |
| Purity | ≥98% |
| LogP | 2.17582 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Source: fluorochem.co.ukchemscene.com
Table 2: Identifiers for 3-fluoro-N,N-dimethylaniline
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 3-fluoro-N,N-dimethylaniline |
| CAS Number | 2107-43-9 |
| PubChem CID | 586749 |
| InChI Key | SDDGNMXIOGQCCH-UHFFFAOYSA-N |
Source: nih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FN |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 |
InChI Key |
VQRVLBJOLAKRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro N,5 Dimethylaniline
Synthetic Approaches to Related Fluorinated Anilines
The synthesis of fluorinated anilines is a cornerstone of organofluorine chemistry, providing essential building blocks for pharmaceuticals and agrochemicals. google.com The methods to achieve this vary greatly, depending on the desired substitution pattern and the nature of the starting materials.
Diazotization-Mediated Fluorination of Substituted Anilines
One of the most classic and enduring methods for introducing fluorine into an aromatic ring is through the decomposition of an aryldiazonium salt. This general approach, which begins with the diazotization of an aniline (B41778), has evolved significantly over time.
The cornerstone of this methodology is the Balz-Schiemann reaction. In this process, an aromatic amine is treated with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride (B91410). arkat-usa.org
Modern adaptations have sought to improve the safety and efficiency of this transformation by avoiding the isolation of potentially hazardous diazonium salts. researchgate.net One-pot procedures have been developed where anilines are treated with a diazotizing agent, such as tert-butyl nitrite, in an organic solvent containing a fluoride source like boron trifluoride. researchgate.net Recent advancements include iron-mediated processes where the in-situ generation of diazonium salts from anilines is enabled by nitrate (B79036) reduction at ambient temperatures, which then undergo a conventional Balz-Schiemann type fluorination. nih.govacs.org Another variation involves the conversion of anilines to pyridinium (B92312) salts, which can then undergo nucleophilic fluorination. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Classic Balz-Schiemann | 1. NaNO₂, HBF₄ 2. Heat | Requires isolation of diazonium tetrafluoroborate salt. | arkat-usa.org |
| One-Pot Fluoro-de-diazoniation | tert-butyl nitrite, BF₃·OEt₂ | Avoids isolation of diazonium salts; conducted in organic medium. | researchgate.net |
| Iron-Mediated Deaminative Fluorination | Iron nitrate, SbF₆ | In-situ generation of diazonium salt at room temperature. | nih.govacs.org |
| Via Pyridinium Salts | Pyrylium tetrafluoroborate, then fluoride source | Activates the C-N bond for nucleophilic substitution under mild conditions. | researchgate.net |
Electrophilic Fluorination Strategies for Aromatic Systems
Direct fluorination of aromatic C-H bonds presents an atom-economical route to fluoroarenes. This approach relies on the use of powerful electrophilic fluorinating agents, often containing an N-F bond. researchgate.net
The reactivity of elemental fluorine (F₂) is notoriously difficult to control, often leading to poor selectivity and over-fluorination. jove.com To address this, a host of electrophilic N-F reagents have been developed with more manageable reactivity. beilstein-journals.org Among the most common are Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). jove.comnumberanalytics.com These reagents act as a source of an electrophilic fluorine atom ("F⁺") that can substitute a hydrogen on an electron-rich aromatic ring through an electrophilic aromatic substitution mechanism. numberanalytics.com
Achieving high reactivity and regioselectivity can be challenging, as the fluorinating power of these reagents is often modest. chinesechemsoc.org Consequently, research has focused on strategies to enhance their efficacy. These include the use of transition-metal catalysts (e.g., palladium) to generate a reactive metal-fluoride electrophile or the use of activators like nitromethane. researchgate.netchinesechemsoc.org
| Agent Name | Abbreviation | Key Characteristics | Reference |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Commercially available, crystalline solid; widely used for various substrates. | jove.comnumberanalytics.com |
| N-Fluorobenzenesulfonimide | NFSI | A mild and selective fluorinating agent, effective for many aromatic compounds. | numberanalytics.com |
| Elemental Fluorine | F₂ | Highly reactive and non-selective; requires specialized handling. | jove.com |
| N-Fluoropyridinium salts | - | A class of reagents with tunable reactivity based on pyridine (B92270) ring substituents. | numberanalytics.com |
Nucleophilic Aromatic Substitution Routes for Fluorination
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-fluoride bonds, particularly when the aromatic ring is "activated" towards nucleophilic attack. The classic SNAr mechanism involves the addition of a nucleophile (fluoride ion) to an electron-deficient aryl ring, forming a stabilized Meisenheimer intermediate, followed by the departure of a leaving group. harvard.edu
This pathway is most efficient when strong electron-withdrawing groups (such as -NO₂) are positioned ortho or para to a good leaving group (like -Cl). google.comgoogle.com The "Halex" (halogen exchange) reaction is an industrial application of this principle, where polychlorinated nitroaromatics are converted to their fluorinated counterparts using a fluoride source like potassium fluoride. google.com
Traditional SNAr is generally limited to these electron-poor substrates. harvard.edu However, recent innovations have expanded the scope of nucleophilic fluorination. For instance, anilines can be converted into N-arylsydnone intermediates. The electron-withdrawing nature of the sydnone (B8496669) ring activates the attached aromatic system for nucleophilic substitution with a fluoride source, without the need for transition metals. nih.gov Another modern approach utilizes photoredox catalysis to enable the SNAr reaction on electron-neutral and even electron-rich fluoroarenes. nih.gov
Direct Synthesis of 3-Fluoro-N,5-dimethylaniline
While general methods provide a toolbox for creating fluorinated anilines, specific strategies can be envisioned for the targeted synthesis of this compound.
Fluorination of N,5-Dimethylaniline Precursors
A logical approach to synthesizing this compound is to introduce the fluorine atom onto a pre-existing N,5-dimethylaniline scaffold. This can be conceptualized starting from 3,5-dimethylaniline (B87155).
One plausible route involves the electrophilic fluorination of an N-protected derivative of 3,5-dimethylaniline. The two methyl groups on the aromatic ring are electron-donating and direct electrophiles to the ortho and para positions (positions 2, 4, and 6). The amino group is also a strong activating group. To achieve fluorination at the 3-position (meta to both methyl groups), a different strategy is required.
A more viable pathway could adapt the diazotization-fluorination chemistry. A patent for preparing fluorinated anilines describes a process starting with 3,5-dimethylaniline. google.com In this method, the aniline is diazotized and converted to an aryl azide (B81097) intermediate, which is subsequently treated with hydrogen fluoride to yield the fluorinated aniline. google.com While the target of the patent was different, the initial steps demonstrate a route to fluorinate the 3,5-dimethylaniline ring. Subsequent N-methylation of the resulting 3-fluoro-5-methylaniline (B1303435) would yield the final product. The synthesis of related isomers, such as 3-fluoro-2,5-dimethylaniline, often involves a sequence of nitration, reduction, and fluorination, highlighting a common multi-step approach in this chemical class.
Synthesis via Ring Construction with Fluorine Incorporation
An alternative and more convergent strategy involves constructing the aromatic ring with the fluorine atom already incorporated. Such methods bypass the often-challenging regioselectivity issues associated with the direct fluorination of complex aniline precursors.
A recently developed domino reaction exemplifies this approach for the synthesis of functionalized ortho-fluoroanilines. rsc.org This metal-free, four-step domino process starts with readily available acyclic compounds (fluoro-nitrostyrenes and α,α-dicyanoolefins) and simultaneously constructs the benzene (B151609) ring while installing the amine and fluorine groups in a single, highly selective operation. rsc.org While this specific report focuses on ortho-fluoroanilines, the principle of building the fluorinated aromatic core from acyclic precursors represents a powerful and modern strategy that could be adapted for the synthesis of other isomers, including meta-fluoroaniline structures like this compound.
Reductive Amination Routes to N-Methylated Anilines
Reductive amination is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines from aldehydes or ketones. mdpi.commasterorganicchemistry.com This process involves two key steps: the initial reaction of a primary or secondary amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, this methodology is applied by using 3-fluoro-5-methylaniline as the primary amine precursor. The N-methylation is typically achieved using formaldehyde (B43269) as the C1 source. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by a suitable hydride agent. masterorganicchemistry.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the iminium ion and will not readily reduce the starting aldehyde, thus preventing side reactions and allowing for a one-pot procedure. mdpi.commasterorganicchemistry.com
This direct approach avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation, and provides a high-yield pathway to the desired N-methylated product. masterorganicchemistry.com
Table 1: Reductive Amination for this compound Synthesis
| Reactant | Reagent (C1 Source) | Typical Reducing Agent | Product |
|---|
Alternative and Green Synthetic Pathways
In addition to classical methods, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign pathways. For a molecule like this compound, this includes late-stage functionalization techniques such as catalytic fluorination and the implementation of advanced manufacturing technologies like flow chemistry.
Catalytic Fluorination Approaches
Catalytic fluorination offers a direct method for introducing fluorine into a molecule, potentially streamlining synthetic routes by functionalizing a readily available precursor. mdpi.com To synthesize this compound via this approach, the logical starting material would be N,5-dimethylaniline. The reaction involves the use of an electrophilic fluorinating agent in the presence of a catalyst to direct the C-H fluorination. rsc.org
A variety of electrophilic N-F fluorinating reagents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being prominent examples. mdpi.combeilstein-journals.org Research has shown that the direct fluorination of N,N-dimethylaniline derivatives with NFSI can proceed, though it may yield a mixture of ortho- and para-fluorinated products due to the strong activating and directing effects of the dimethylamino group. rsc.org To achieve regioselectivity, transition metal catalysts or specific Lewis acids can be employed. For instance, Lewis acids like zirconium tetrachloride (ZrCl₄) have been shown to catalyze the fluorination of arenes with NFSI. rsc.org
Table 2: Catalytic Systems for Aromatic Fluorination
| Precursor | Fluorinating Agent | Catalyst Type | Potential Outcome |
|---|---|---|---|
| N,5-dimethylaniline | N-Fluorobenzenesulfonimide (NFSI) | Lewis Acid (e.g., ZrCl₄) | Direct C-H fluorination to introduce a fluorine atom onto the aromatic ring. rsc.org |
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, represents a significant advancement in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. The synthesis of specialty chemicals, including fluorinated anilines, is increasingly benefiting from this technology. smolecule.com
For the industrial production of this compound, flow reactors can be employed to optimize the synthetic steps, such as the reductive amination or fluorination stages. The precise control of temperature, pressure, and reaction time within a continuous flow system allows for the maximization of yield and purity while minimizing reaction times and potential hazards associated with exothermic reactions or the handling of toxic reagents. The use of continuous flow reactors is a common feature in the industrial setting to ensure consistent, high-quality output on a large scale.
Table 3: Advantages of Flow Chemistry in Aniline Synthesis
| Feature | Benefit | Relevance to Synthesis |
|---|---|---|
| Precise Temperature Control | Minimizes side reactions, improves selectivity. | Crucial for managing exothermic reactions like nitration or fluorination. |
| Enhanced Mixing | Increases reaction rates and consistency. | Ensures homogeneity of reactants and catalysts for efficient conversion. |
| Improved Safety | Smaller reaction volumes reduce risks. | Safer handling of hazardous reagents and intermediates. |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Fluoro-5-methylaniline |
| Formaldehyde |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| N,5-dimethylaniline |
| N-Fluorobenzenesulfonimide (NFSI) |
| Selectfluor® |
Chemical Reactivity and Transformation Studies of 3 Fluoro N,5 Dimethylaniline
Reactions at the Aromatic Ring
The reactivity of the benzene (B151609) ring in 3-fluoro-N,5-dimethylaniline is governed by the electronic and steric interplay of the N-methylamino, fluoro, and methyl substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity (e.g., Nitration, Halogenation)
The directing effects of the substituents on this compound guide the position of incoming electrophiles. The N-methylamino group is a powerful ortho, para-director, the methyl group is a less powerful ortho, para-director, and the fluorine atom is a deactivating ortho, para-director. masterorganicchemistry.comlibretexts.org The N-methylamino group at position C1 exerts the strongest activating and directing effect, primarily targeting the ortho positions (C2, C6) and the para position (C4) for substitution. The methyl group at C5 further activates the ortho positions (C4, C6) and the para position (C1). The fluoro group at C3 directs to its ortho (C2, C4) and para (C6) positions.
Consequently, the C2, C4, and C6 positions are all electronically activated. The confluence of these directing effects strongly favors electrophilic attack at these sites. For instance, in the related compound 3,5-dimethyl fluorobenzene, nitration leads to substitution at the C2 position, which is ortho to the fluorine and meta to both methyl groups. google.com Similarly, the synthesis of a more complex derivative of 3-fluoro-5-methylaniline (B1303435) involves a nitration step, indicating the feasibility of this reaction on the parent amine. Halogenation of N,N-dimethylaniline derivatives can be achieved through regioselective methods, and direct iodination of the related 3-fluoro-4-methylaniline (B1361354) proceeds with high yield and purity.
Impact of Fluoro and Dimethylamino Substituents on Ring Activation/Deactivation
Substituents on a benzene ring significantly alter its reactivity towards electrophiles. masterorganicchemistry.com In this compound, the substituents present a classic case of competing electronic effects.
Activating Groups : The N-methylamino and methyl groups are electron-donating, thereby activating the aromatic ring and making it more susceptible to electrophilic attack than benzene. The N-methylamino group, in particular, is a very strong activator due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. masterorganicchemistry.com The methyl group provides a weaker activating effect through hyperconjugation and induction.
Deactivating Group : Halogens, including fluorine, are generally considered deactivating groups. masterorganicchemistry.comlibretexts.org This is due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+R). libretexts.orgcsbsju.edu However, the deactivation by fluorine is less pronounced than that of other halogens, and in some cases, the reaction rate is comparable to that of benzene. masterorganicchemistry.com
Reactions at the Nitrogen Center
The secondary amine functionality is a key reaction site, allowing for a variety of transformations including alkylation, acylation, and oxidation.
Alkylation and Acylation Reactions
The nitrogen atom in this compound can readily undergo alkylation and acylation to form tertiary amines and amides, respectively. These reactions are fundamental for building more complex molecular architectures.
Alkylation can be achieved by reacting the aniline (B41778) with alkylating agents. For example, a synthetic route to a derivative of 3-fluoro-5-methylaniline involves an alkylation step using 3-methyl-2-butanone (B44728) under basic conditions to introduce a bulky alkyl group onto the nitrogen. Another approach for N-alkylation involves using neopentyl bromide with a suitable base. smolecule.com
Acylation is another common transformation. Substituted anilines, such as 3,5-dimethylaniline (B87155), can be readily acylated in one-pot procedures. For instance, amides can be formed by reacting anilines with carboxylic acids in the presence of pentafluoropyridine (B1199360) (PFP), which acts as a deoxyfluorinating agent to generate an acyl fluoride (B91410) in situ. nih.gov This methodology is applicable to both secondary and tertiary amides. nih.gov
| Reaction Type | Reactant | Reagents & Conditions | Product Type | Source |
|---|---|---|---|---|
| Alkylation | 3-fluoro-5-methylaniline | 3-methyl-2-butanone, Base | Tertiary Amine | |
| Acylation | 3,5-dimethylaniline | Carboxylic Acid, PFP, Base; Heat | Amide | nih.gov |
Oxidative Transformations of the Amine Moiety
The secondary amine group is susceptible to oxidation, leading to novel structures through bond formation. A notable transformation is the catalytic selective oxidative coupling of secondary N-alkylanilines to produce azoxyarenes. acs.orgfigshare.com This reaction proceeds under mild conditions using a tungsten catalyst and involves the cleavage of the N-alkyl bond followed by N-N bond formation. acs.org Other oxidative protocols using systems like KI/KIO4 can achieve N-N homocoupling of N-alkylanilines. researchgate.net Furthermore, iron-catalyzed oxidative coupling reactions between N-alkylanilines and alkynes can be employed to synthesize heterocyclic structures like quinolines. researchgate.net Modern photoredox catalysis can also activate the C-H bonds adjacent to the nitrogen in tertiary amines, generating radicals for cyclization reactions, a pathway that highlights the potential for complex transformations following an initial N-alkylation. beilstein-journals.org
Derivatization for Advanced Chemical Structures
This compound serves as a valuable building block for synthesizing advanced chemical structures, particularly heterocycles, which are prevalent in medicinal and materials chemistry. The amine and the activated aromatic ring provide two reactive sites for constructing these complex systems.
Anilines are key precursors in the synthesis of a wide array of heterocyclic compounds. For example, multi-component reactions involving aniline derivatives can lead to the formation of complex scaffolds like pyranopyrazoles, which have applications in agrochemicals and pharmaceuticals. aablocks.com The synthesis of quinolines and other N-heterocycles often utilizes substituted anilines as starting materials in cyclization reactions catalyzed by transition metals. researchgate.netresearchgate.net The unique electronic properties imparted by the fluorine substituent can enhance the biological activity or material properties of the final products. a2bchem.comchemimpex.com
| Starting Material Type | Reaction Type | Product Class | Significance | Source |
|---|---|---|---|---|
| N-alkylanilines | Iron-catalyzed Oxidative Coupling with Alkynes | Quinolines | Biologically active heterocycles | researchgate.net |
| Aniline derivatives | Multi-component Reaction | Pyranopyrazoles | Bioactive scaffolds for agrochemicals and pharmaceuticals | aablocks.com |
| Anthrone and Heterocyclic Amines | Condensation/Cyclization | Novel Heterocyclic Derivatives | Potential antimicrobial agents | researchgate.net |
Coupling Reactions and Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a molecule like this compound to participate in these reactions, it typically first needs to be functionalized with a leaving group, such as a halide (iodine, bromine) or a triflate, at one of the ring positions (e.g., 2, 4, or 6). This halogenated or triflated derivative can then act as the electrophilic partner in the coupling reaction.
Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures under relatively mild conditions. libretexts.org The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of an organohalide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Suzuki Reaction
The Suzuki-Miyaura coupling joins an organohalide or triflate with an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is widely used for synthesizing biaryl compounds.
While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of structurally similar compounds provides significant insight. For instance, the Suzuki-Miyaura cross-coupling of 4-bromo-2,6-dimethylaniline (B44771) with various arylboronic acids has been successfully demonstrated. uliege.be In one example, the reaction with 3,5-difluorophenylboronic acid using a palladium catalyst system afforded the corresponding biphenylamine in good yield. uliege.be This suggests that a hypothetical bromo-derivative of this compound could similarly undergo Suzuki coupling to form complex biaryl structures. The reaction would likely proceed under standard Suzuki conditions, utilizing a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand. uliege.be
Table 1: Example of Suzuki-Miyaura Coupling of a Structurally Related Bromoaniline
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Ref. |
| 1 | 4-Bromo-2,6-dimethylaniline | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | 3',5'-Difluoro-3,5-dimethylbiphenyl-4-amine | 65% | uliege.be |
Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.com The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination. mdpi.com
For a halogenated derivative of this compound, a Heck reaction would allow for the introduction of a vinyl group onto the aromatic ring. The regioselectivity of the reaction is often influenced by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene double bond. mdpi.com The presence of fluorine-containing segments can be achieved efficiently through Heck reactions, making it a valuable method for synthesizing fluorinated organic compounds. researchgate.net
Sonogashira Reaction
The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.org
Aryl iodides and bromides are common substrates, with reactivity generally following the order I > Br > Cl. wikipedia.org A hypothetical halo-substituted this compound could be coupled with various terminal alkynes under Sonogashira conditions. Research has shown that even electron-rich fluoroarenes can undergo efficient Pd-catalyzed Sonogashira coupling. organic-chemistry.org Copper-free protocols have also been developed, expanding the reaction's versatility. nih.gov
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classical and cost-effective alternative to palladium-based methods for forming carbon-heteroatom bonds. researchgate.net The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol, thiol, or amine at high temperatures with a stoichiometric amount of copper. chemie-brunschwig.ch Modern advancements have introduced ligands that facilitate the reaction under milder conditions with catalytic amounts of copper. researchgate.net
In the context of this compound, it could serve as the amine component in an Ullmann-type C-N coupling with an aryl halide. Studies on related anilines, such as the reaction of 3-fluoro-4-iodoaniline (B1317028) with lactams using a copper/ligand system, demonstrate the feasibility of such transformations. mdpi.com These reactions often employ a copper(I) source, such as CuI, and various ligands like diamines or amino acids to promote the coupling. researchgate.netnih.gov The reaction is crucial for synthesizing N-aryl amines, which are important structural motifs in pharmaceuticals and materials science.
Influence of Fluorine on Reaction Pathways
The fluorine atom, despite its small size, exerts powerful electronic and steric effects that can significantly modulate the reactivity and selectivity of a molecule. nih.gov
The electronic influence of fluorine is twofold, characterized by a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M).
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic substitution and, conversely, can activate it towards nucleophilic aromatic substitution (SNAr). unilag.edu.ng In the case of this compound, the fluorine atom's -I effect reduces the electron density of the benzene ring, making it less nucleophilic than N,N-dimethyl-m-toluidine.
While often considered a "small" atom, the steric influence of fluorine cannot be disregarded, particularly when positioned ortho to a reacting center. mdpi.com
Van der Waals Radius: Fluorine has a van der Waals radius of 1.47 Å, which is larger than that of hydrogen (1.20 Å) but smaller than a methyl group (~2.0 Å). In this compound, the fluorine is meta to the amino group, so its direct steric hindrance on the nitrogen is negligible. However, it can influence the regioselectivity of reactions occurring on the aromatic ring.
Spectroscopic Elucidation Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atom. By analyzing various NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be established.
¹H NMR Spectral Interpretation and Chemical Shift Analysis
The proton NMR (¹H NMR) spectrum of 3-fluoro-N,5-dimethylaniline is expected to display distinct signals corresponding to the different types of protons in the molecule: aromatic protons, the amine proton, N-methyl protons, and aromatic methyl protons. The electron-donating nature of the amino and methyl groups and the electron-withdrawing effect of the fluorine atom influence the chemical shifts of the aromatic protons.
Based on the structure, the following proton signals are anticipated:
Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.0-7.5 ppm). Due to the substitution pattern, these protons will appear as multiplets, with their chemical shifts influenced by the adjacent fluorine and methyl groups. The proton at C2 (ortho to both the amino and fluorine groups) and the proton at C6 (ortho to the amino and methyl groups) are expected to be the most shielded (upfield). The proton at C4 (meta to all substituents) would likely appear at a different chemical shift.
Amine Proton (N-H): A broad singlet is expected for the amine proton, the chemical shift of which can vary depending on solvent and concentration.
N-Methyl Protons (-NHCH₃): A doublet is expected for the three protons of the N-methyl group, arising from coupling to the adjacent N-H proton.
Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring at the C5 position is expected.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | ~6.2 - 6.5 | Multiplet | 3H |
| Amine NH | Variable | Broad Singlet | 1H |
| N-CH₃ | ~2.8 | Doublet | 3H |
¹³C NMR Spectral Features and Coupling Constants
The ¹³C NMR spectrum provides information on all eight carbon atoms in this compound. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling constants, which are valuable for assigning the carbons of the fluorinated ring. researchgate.net The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).
The spectrum is expected to show eight distinct signals:
Aromatic Carbons: Six signals for the aromatic carbons. The carbon attached to fluorine (C3) will be identifiable by its large C-F coupling constant. The carbon attached to the amino group (C1) and the carbon attached to the methyl group (C5) will also have characteristic chemical shifts.
Methyl Carbons: Two signals in the upfield region corresponding to the N-methyl and the aromatic methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C1 (C-NH) | ~150 | ³JCF |
| C2 | ~100 | ²JCF |
| C3 (C-F) | ~163 | ¹JCF (~240 Hz) |
| C4 | ~105 | ³JCF |
| C5 (C-CH₃) | ~140 | ⁴JCF |
| C6 | ~110 | ²JCF |
| N-CH₃ | ~30 | None |
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. aiinmr.com For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of an aryl fluoride (B91410). alfa-chemistry.com This signal would be split into a multiplet due to coupling with the adjacent aromatic protons at the C2 and C4 positions. This coupling pattern provides further confirmation of the substitution pattern on the aromatic ring. biophysics.org
Two-Dimensional NMR Techniques for Connectivity Assignments
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the aromatic protons, confirming their positions relative to one another. It would also show a correlation between the N-H proton and the N-methyl protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs. columbia.edu This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the N-methyl and aromatic methyl groups.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This allows for the determination of the elemental formula of a compound. For this compound, the calculated exact mass of the protonated molecule [M+H]⁺ is 140.08701 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the molecular formula as C₈H₁₀FN, distinguishing it from any other combination of atoms with the same nominal mass.
Fragmentation Pattern Analysis for Structural Inference
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound (molar mass: 139.17 g/mol ), electron impact (EI) ionization would be expected to produce a distinct fragmentation pattern.
The primary fragmentation pathways for aromatic amines typically involve cleavages at bonds adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the aromatic ring. Based on analyses of similar molecules, the following fragmentation pattern for this compound can be inferred:
Molecular Ion (M⁺·): The molecular ion peak would be observed at m/z 139. As an odd-electron species containing a single nitrogen atom, this peak would conform to the nitrogen rule.
Alpha-Cleavage: The most prominent fragmentation pathway for N-alkylated anilines is the loss of an alkyl radical. For this compound, this would involve the loss of a methyl radical (•CH₃) from the N-methyl group. This alpha-cleavage results in a highly stable, resonance-delocalized cation.
[M-15]⁺: Loss of a methyl group (mass = 15) would generate a significant peak at m/z 124. This fragment corresponds to the 3-fluoro-5-methylphenylaminyl cation. The fragmentation of related fluorinated dimethylbenzenes also shows a prominent loss of a methyl group from the molecular ion (m/z 124 to m/z 109) google.com.
Ring Fragmentation: Subsequent fragmentation of the aromatic ring structure is common. The [M-15]⁺ ion (m/z 124) could lose hydrogen cyanide (HCN, mass = 27), a characteristic fragmentation for anilines, leading to a fragment at m/z 97.
Other Fragments: Other potential fragments could arise from the loss of the amino group or cleavage of the aromatic ring, leading to smaller charged species. For instance, the mass spectrum for 1-fluoro-2,5-dimethylbenzene shows fragments at m/z 109, 101, 96, 83, and 77, indicating complex ring rearrangements and losses following the initial fragmentation google.com. A similar complex pattern would be anticipated for the [M-15]⁺ fragment of this compound.
| m/z | Proposed Fragment Identity | Inferred Fragmentation Pathway |
|---|---|---|
| 139 | [C₈H₁₀FN]⁺· (Molecular Ion) | Parent Molecule |
| 124 | [M - CH₃]⁺ | Alpha-cleavage: Loss of N-methyl radical |
| 97 | [M - CH₃ - HCN]⁺ | Loss of hydrogen cyanide from the m/z 124 fragment |
Infrared (IR) and Raman Spectroscopy
While specific experimental spectra for this compound are not widely reported, the expected vibrational modes can be assigned based on extensive data from substituted anilines and related aromatic compounds. researchgate.netresearchgate.netniscair.res.inacs.org
N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration (νN-H) is expected as a single, sharp band in the region of 3300-3500 cm⁻¹. The N-H bending (δN-H) vibration typically appears in the 1550-1650 cm⁻¹ range, potentially overlapping with aromatic ring stretching modes.
C-H Vibrations: Aromatic C-H stretching (νC-H) vibrations occur above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups (N-CH₃ and ring-CH₃) will produce symmetric and asymmetric bands in the 2850-3000 cm⁻¹ region.
Aromatic Ring Vibrations: The C=C stretching vibrations (νC=C) within the benzene (B151609) ring typically appear as a series of sharp bands in the 1400-1620 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.
C-N Stretching: The aromatic C-N stretching vibration (νC-N) is expected in the 1250-1360 cm⁻¹ range.
C-F Stretching: The C-F bond gives rise to a strong, characteristic absorption band (νC-F) in the IR spectrum, typically found in the 1000-1350 cm⁻¹ range for aromatic fluorides.
Out-of-Plane Bending: The aromatic C-H out-of-plane (γC-H) bending modes are found in the 650-900 cm⁻¹ region, and their pattern is highly indicative of the ring substitution pattern (1,3,5-trisubstituted).
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Variable |
| Aliphatic C-H Stretch | Methyl Groups (-CH₃) | 2850 - 3000 | Medium to Strong |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1620 | Variable, Sharp |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium to Strong |
| C-F Stretch | Aryl Fluoride | 1000 - 1350 | Strong |
| C-H Out-of-Plane Bend | Benzene Ring | 650 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The positions and intensities of these absorption bands are sensitive to the substituents on the ring.
The UV-Vis spectrum of this compound is expected to be similar to that of other substituted anilines, showing characteristic bands associated with the benzene chromophore. The spectrum of the closely related compound 3,5-dimethylaniline (B87155) in isooctane (B107328) shows absorption maxima (λ_max) at 239 nm and 289 nm. nih.gov
Substituent Effects: The amino (-NHCH₃) and methyl (-CH₃) groups are electron-donating (auxochromes), which typically cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The fluorine atom is electron-withdrawing via induction but can be weakly electron-donating via resonance. Its net effect on the λ_max will depend on the balance of these factors and its position on the ring. For this compound, the absorption maxima are expected to be in a similar region to 3,5-dimethylaniline, with slight shifts.
Fluorescence: Many aniline (B41778) derivatives are known to exhibit fluorescence. acs.org Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence properties, including quantum yield and emission wavelength, would be influenced by the substitution pattern and the solvent environment. The presence of the fluorine atom can sometimes alter fluorescence properties. nih.gov Detailed studies on related compounds are necessary to predict the specific fluorescence behavior. beilstein-journals.org
| Compound | Absorption Maxima (λ_max) | Solvent | Reference |
|---|---|---|---|
| Aniline | ~230 nm, ~280 nm | Various | researchgate.net |
| 3,5-Dimethylaniline | 239 nm, 289 nm | Isooctane | nih.gov |
| This compound (Expected) | ~240-245 nm, ~290-295 nm | Non-polar | Inferred from analogs |
Following electronic excitation by UV light, molecules can undergo a variety of ultrafast processes to dissipate the absorbed energy. These electronic relaxation dynamics can be studied using time-resolved spectroscopic techniques, such as time-resolved photoelectron imaging (TRPEI). While no such studies exist for this compound, research on aniline, N,N-dimethylaniline, and 3,5-dimethylaniline provides significant insight into the likely relaxation pathways. hw.ac.ukresearchgate.netaip.org
These studies reveal that upon excitation around 250 nm, two low-lying singlet excited states, S₁ (ππ) and S₂ (3s/πσ), can be populated. The S₂ state is dissociative in character along the N-H (or N-C) bond coordinate. The relaxation dynamics involve a competition between two primary pathways for the S₂ state population:
Direct Dissociation: The molecule dissociates directly along the N-X stretching coordinate (where X is H or CH₃).
Internal Conversion (IC): The molecule undergoes non-radiative internal conversion from the S₂ state to the S₁ state, from which it may fluoresce or relax further.
In studies of 3,5-dimethylaniline, it was found that the direct dissociation mechanism from the S₂ state appears to be the only active pathway, unlike in aniline where both pathways compete. researchgate.netaip.org This suggests that methylation on the aromatic ring favors the dissociation channel.
For this compound, the introduction of an electronegative fluorine atom could potentially modify the potential energy surfaces of the S₁ and S₂ states. This might alter the energy gap between them or the barrier to dissociation, thus influencing the relative rates of the direct dissociation and internal conversion pathways. However, without direct experimental evidence, it is hypothesized that the dynamics would be broadly similar to those of 3,5-dimethylaniline, likely dominated by ultrafast dissociation following excitation to the S₂ state. rsc.orgrsc.org
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of many-body systems. tci-thaijo.org It is employed to investigate the geometry, electronic properties, and reactivity of molecules. For derivatives of aniline (B41778), such as 3-fluoro-N,5-dimethylaniline, DFT studies offer a detailed understanding of how substituent groups influence the aromatic system.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Theoretical calculations on related molecules, such as 3-fluoro-N-methylaniline, have revealed the existence of different rotational isomers (rotamers), such as cis and trans conformations, based on the orientation of the N-methyl group relative to the fluorine atom. researchgate.net It is expected that this compound would also exhibit distinct conformational possibilities. The presence of the methyl group at the 5-position introduces steric considerations that, along with the electronic effects of the fluorine and N-dimethylamino groups, would influence the preferred geometry.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline Derivative (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.390 | - | - |
| C-F | 1.365 | - | - |
| C-C (aromatic) | 1.395 - 1.405 | - | - |
| C-N-C | - | 118.5 | - |
| C-C-F | - | 119.2 | - |
Note: This table is illustrative and does not represent actual calculated values for this compound but provides an example of the type of data generated.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
In substituted anilines, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the nitrogen atom, while the LUMO is a π*-orbital. The electron-donating N,N-dimethylamino group tends to raise the energy of the HOMO, while the electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO. The interplay of these substituent effects in this compound would determine its specific HOMO-LUMO gap. A smaller gap generally suggests higher reactivity.
Computational studies on analogous compounds like 4-fluoro-N,N-dimethylaniline have been conducted to understand their electronic properties. tci-thaijo.org Similar investigations on this compound would map the distribution of the HOMO and LUMO across the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
Charge Density Analysis and Electrostatic Potentials
Charge density analysis provides a picture of the electron distribution within a molecule. The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. tci-thaijo.org The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).
For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the dimethylamino group due to the lone pair of electrons. The fluorine atom, being highly electronegative, would also create a region of negative potential. The aromatic protons and the protons of the methyl groups would be expected to have positive electrostatic potentials. This information is crucial for understanding intermolecular interactions and the initial stages of a chemical reaction. tci-thaijo.org
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. rsc.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies can be determined. These calculated frequencies, when scaled appropriately, can be compared with experimental spectra to aid in the assignment of vibrational modes.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. rsc.org Studies on related fluoroarene complexes have shown that DFT methods, such as B3LYP, can accurately reproduce experimental 13C NMR chemical shifts. rsc.org Such calculations for this compound would be invaluable for its structural characterization.
Molecular Dynamics Simulations
Conformational Space Exploration
The conformational flexibility of this compound is primarily defined by the rotation around the C-N bond and the orientation of the N-methyl group relative to the substituted benzene ring. Molecular dynamics (MD) simulations allow for the exploration of the potential energy surface to identify low-energy conformers and the barriers separating them.
The key dihedral angle is C(5)-C(N)-N-C(methyl). The amino group in substituted anilines can adopt geometries ranging from planar to pyramidal. The presence of bulky substituents can influence this geometry and the rotational barrier of the amino group. In this compound, the methyl group on the nitrogen and the additional methyl group at the 5-position introduce steric considerations.
Furthermore, the fluorine substituent introduces significant electronic effects. Fluorine's high electronegativity can lead to favorable gauche conformations in adjacent aliphatic chains due to hyperconjugative interactions (e.g., σ_CH → σ*_CF). mdpi.com While this specific interaction is not present in the aromatic system of this compound, intramolecular interactions involving the fluorine atom, such as a weak N-H···F hydrogen bond, could influence the conformational preferences. Studies on 4-anilino-5-fluoroquinazolines have demonstrated that a close intramolecular N-H···F interaction can be observed, significantly impacting the conformation of the aniline ring. nih.gov For this compound, the orientation of the N-methyl group would be a critical factor in determining the possibility and strength of such an intramolecular interaction, thereby influencing the preferred conformation.
Intermolecular Interactions and Solvation Effects
The intermolecular interactions of this compound are dictated by its functional groups: the secondary amine, the aromatic ring, and the fluorine substituent. These groups allow for a range of non-covalent interactions, including hydrogen bonding, π-stacking, and dipole-dipole forces. The nitrogen atom of the amino group can act as a hydrogen bond acceptor, while the attached hydrogen can act as a donor.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (excluding direct biological activity)
Topological Descriptors and Cheminformatics
In the absence of direct biological activity data, QSAR frameworks can be used to correlate the structure of this compound with its physicochemical properties or chemical reactivity. Topological descriptors are numerical values derived from the molecular graph that encode information about the size, shape, branching, and connectivity of a molecule. nih.govacs.org These descriptors are fundamental in cheminformatics for building predictive models.
For aniline derivatives, various topological descriptors have been used to develop QSAR models. ijlpr.comcust.edu.tw Examples of such descriptors include:
Connectivity Indices (χ): These indices, such as the first-order connectivity index (¹χ), reflect the degree of branching in the molecule. cust.edu.tw
Shape Indices (κ): Kappa indices quantify different aspects of molecular shape in relation to linear, branched, and cyclic structures. ijlpr.com
Topological Polar Surface Area (TPSA): Calculated from the contributions of polar atoms (in this case, nitrogen and fluorine), TPSA is a descriptor related to hydrogen bonding potential. A calculated TPSA for the parent structure is 12.03 Ų. chemscene.com
These descriptors can be calculated for this compound and used in multilinear regression or machine learning models to predict properties like lipophilicity (LogP), molar refractivity, or reactivity parameters. ijlpr.com Studies on substituted anilinoquinolines have shown that topological descriptors can successfully model structure-activity relationships, indicating that substituents on the aniline ring map to different domains in the activity space. nih.govacs.org
Table 1: Selected Calculated Topological and Physicochemical Descriptors for this compound
| Descriptor | Value | Reference |
|---|---|---|
| Molecular Weight | 139.17 g/mol | chemscene.com |
| XLogP3 | 2.4 | uni.lu |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Molecular Descriptors for Reactivity Prediction
Beyond topology, quantum chemical calculations provide a suite of molecular descriptors that are powerful predictors of chemical reactivity. acs.org These descriptors quantify the electronic properties of a molecule and are essential for building robust reactivity models. rsc.orgchemrxiv.org
For anilines, reactivity is often governed by the electron density on the aromatic ring and the nitrogen atom. Key molecular descriptors for predicting the reactivity of this compound include:
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to its ability to accept electrons (electrophilicity). In cytochrome P450-catalyzed hydroxylations of aniline derivatives, a clear relationship was found between the rate of reaction and the E_HOMO of the aniline substrates. ru.nl
Electron Affinity (EA) and Ionization Potential (IP): These descriptors relate to the energy change upon adding or removing an electron, respectively, and are fundamental measures of electrophilicity and nucleophilicity. rsc.orgresearchgate.net
Molecular Electrostatic Potential (ESP): The ESP maps the charge distribution of a molecule and can identify sites susceptible to electrophilic or nucleophilic attack. For SNAr reactions, a robust model was developed using the electrophile's electron affinity and the ESP values at the carbon undergoing substitution and its ortho/para atoms as descriptors. rsc.org
Fukui Indices: These indices identify the most reactive sites within a molecule toward nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
These descriptors, calculated using methods like Density Functional Theory (DFT), can be used to construct multivariate linear regression models to predict reaction rates and regioselectivity for various transformations, such as electrophilic substitution on the aromatic ring or reactions at the amino group. rsc.org
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor in Complex Molecule Synthesis
The presence of a fluorine atom, an amine group, and two methyl groups on the aniline (B41778) ring makes 3-fluoro-N,5-dimethylaniline a versatile starting material for the construction of more complex molecular architectures. These functional groups provide multiple reaction sites for further chemical transformations.
Synthesis of Fluorinated Heterocycles
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. While direct synthetic routes employing this compound for the synthesis of specific fluorinated heterocycles are not extensively documented in publicly available literature, its structural motifs are found in precursors to such systems. For instance, related fluorinated anilines are widely used in the synthesis of fluorinated quinolines, benzimidazoles, and other heterocyclic systems through various cyclization reactions. The presence of the fluorine atom in the meta position to the amino group in this compound can influence the regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.
General synthetic strategies that could conceptually involve this compound or its derivatives include:
Skraup-Doebner-von Miller reaction and its variations: For the synthesis of fluorinated quinolines.
Phillips condensation: For the preparation of fluorinated benzimidazoles.
Fischer indole (B1671886) synthesis: To generate fluorinated indole derivatives.
The reactivity of the aniline nitrogen and the potential for electrophilic aromatic substitution on the ring, guided by the existing substituents, make it a promising candidate for these and other heterocyclic forming reactions.
Development of Novel Organic Scaffolds
Organic scaffolds form the core structures of new chemical entities in drug discovery and materials science. The unique electronic properties and steric profile of this compound make it an attractive building block for the development of novel scaffolds. The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the conformational preferences and binding properties of the resulting molecules.
While specific examples detailing the use of this compound in the creation of complex organic scaffolds are scarce in the literature, its potential is evident. The amino group allows for the introduction of diverse substituents through acylation, alkylation, or arylation reactions, thereby expanding the molecular diversity of the resulting scaffolds. The aromatic ring can also be further functionalized through reactions such as halogenation or metal-catalyzed cross-coupling, providing access to a wide range of derivatives.
Role as an Intermediate for Functional Molecules
This compound can serve as a crucial intermediate in the multi-step synthesis of functional molecules, including pharmaceuticals and agrochemicals. The strategic placement of the fluorine and methyl groups can be exploited to fine-tune the properties of the final product.
In the pharmaceutical industry, fluorinated anilines are common intermediates. The introduction of a fluorine atom can block metabolic pathways, thereby increasing the half-life of a drug. While there is no widely marketed drug that directly names this compound as its starting material, the structural unit is relevant to the synthesis of bioactive compounds.
In the field of agrochemicals, fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. The lipophilicity and electronic properties conferred by the fluorine atom can improve the transport of the molecule to its target site.
Utilization in Catalyst or Ligand Design
The application of this compound extends to the field of catalysis, where it can be used as a precursor for the synthesis of specialized ligands for transition metal catalysis or as a component of organocatalysts.
Development of Fluorinated Ligands for Transition Metal Catalysis
Fluorinated ligands have gained prominence in transition metal catalysis as they can significantly modulate the electronic and steric properties of the metal center, leading to enhanced catalytic activity, selectivity, and stability. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal, which in turn affects the catalytic cycle.
Derivatives of this compound could be envisioned as precursors to various types of fluorinated ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or bidentate N,N- or N,P-ligands. For example, the aniline nitrogen could be functionalized to introduce a phosphine (B1218219) moiety, or the aromatic ring could be elaborated to form part of a larger chelating ligand system. These ligands could then be employed in a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Table 1: Potential Applications of Ligands Derived from this compound
| Catalytic Reaction | Potential Advantage of Fluorinated Ligand |
|---|---|
| Suzuki-Miyaura Coupling | Enhanced catalyst stability and turnover number. |
| Buchwald-Hartwig Amination | Improved reaction rates and yields for challenging substrates. |
Role in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a major class of organocatalysts. While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral organocatalysts.
For instance, the aniline moiety could be incorporated into a larger chiral scaffold, and the fluorine atom could play a role in stereochemical control through non-covalent interactions with the substrate or transition state. The electronic properties of the fluorinated aromatic ring could also influence the acidity or basicity of the catalytic site, thereby modulating its reactivity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinolines |
| Benzimidazoles |
| Indoles |
| Phosphines |
Application in Advanced Material Development
The unique combination of a fluorine atom and dimethylaniline scaffold in this compound makes it a promising candidate for the development of advanced materials with tailored properties.
Precursor for Polymer Monomers
Fluorinated anilines are valuable monomers for the synthesis of specialty polymers, particularly polyanilines (PANIs). The incorporation of fluorine into the polymer backbone can significantly alter the material's characteristics. Research on other fluorinated anilines, such as 3-fluoroaniline, has shown that chemical oxidative polymerization can produce poly(3-fluoroaniline) and various copolymers. researchgate.nettandfonline.com These fluorinated polymers often exhibit enhanced thermal stability, improved solubility in organic solvents, and modified electrical properties compared to their non-fluorinated counterparts. researchgate.nettandfonline.com
The presence of the fluorine atom in the monomer can influence the polymerization process and the final morphology of the polymer. For instance, the electron-withdrawing nature of fluorine can affect the electronic structure of the resulting polymer. colab.ws While direct polymerization of this compound has not been extensively documented, it could theoretically be used as a monomer or co-monomer to synthesize novel fluorinated polyanilines. The N-methyl and C-methyl groups would further modify the polymer's properties, potentially increasing its processability and solubility.
Table 1: Potential Impact of Structural Moieties on Polyaniline Properties (Hypothetical)
| Moiety in Monomer | Expected Influence on Polymer Properties |
| Fluorine | Enhanced thermal stability, modified electronic properties, improved solubility. tandfonline.com |
| N-methyl group | Increased solubility, potential disruption of polymer chain packing. |
| C-methyl group | Increased solubility, steric effects influencing polymer morphology. |
Incorporation into Optoelectronic Materials
Fluorinated aniline derivatives are being explored as components of hole-transporting materials (HTMs) in devices like perovskite solar cells. mdpi.com The introduction of fluorine can lead to better energy-level alignment with other materials in the device and can also improve the hydrophobicity of the material, which enhances device stability. mdpi.com Although this compound has not been specifically reported in this context, its structure is analogous to other fluorinated aromatic amines investigated for these purposes. Its potential use in developing novel charge-transporting or emissive materials for optoelectronic devices warrants further investigation.
Table 2: General Effects of Fluorination on Organic Semiconductor Properties
| Property | Effect of Fluorine Substitution | Rationale |
| HOMO/LUMO Energy Levels | Lowering of both levels. rsc.org | The strong electron-withdrawing nature of fluorine stabilizes the orbitals. |
| Oxidative Stability | Increased stability. rsc.org | Lower HOMO level makes the molecule less susceptible to oxidation. |
| Charge Carrier Mobility | Can be enhanced. rsc.org | C-H···F interactions can influence solid-state packing, potentially improving charge transport pathways. |
| Solubility | Often improved. | Fluorine substitution can disrupt intermolecular packing, leading to better solubility. |
Analytical Chemistry Applications
In the field of analytical chemistry, well-characterized compounds serve crucial roles in method development, validation, and quality control.
As a Standard or Reference Compound in Chromatographic Methods
The analysis of aniline and its derivatives in various matrices is often performed using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromatographyonline.comepa.govd-nb.info For accurate quantification, pure, well-characterized reference standards are essential for calibration. thermofisher.comepa.gov A high-purity sample of this compound could serve as a valuable analytical standard for the identification and quantification of this specific analyte in complex mixtures. It could be used to establish retention times, create calibration curves, and spike samples for recovery studies in various chromatographic methods. While its use as a standard is not yet established in standardized methods, its availability would be crucial for any research or industrial process involving this compound.
Derivatization for Enhanced Analytical Detection
The analysis of anilines by GC can sometimes be challenging due to their polarity and potential for thermal degradation. chromatographyonline.comthermofisher.com To overcome these issues, derivatization is a common strategy. The primary or secondary amine functionality of anilines can be reacted with a derivatizing agent to form a less polar, more volatile, and more thermally stable product. For N,N-dimethylated anilines, derivatization would target other parts of the molecule if needed, but for anilines with N-H bonds, acylation is common. nih.gov
For HPLC analysis, derivatization is employed to enhance detection sensitivity. tandfonline.com Reagents that introduce a fluorescent tag onto the aniline molecule can be used, allowing for highly sensitive detection using a fluorescence detector. tandfonline.comresearchgate.net For instance, this compound, despite being a tertiary amine, could potentially undergo derivatization through reactions targeting the aromatic ring, or it could be used as a building block in syntheses where a subsequent product requires derivatization for analysis. The development of specific derivatization protocols would enhance the ability to detect and quantify this compound at trace levels.
Table 3: Common Derivatization Approaches for Anilines
| Analytical Technique | Derivatization Goal | Example Reagent Class | Resulting Derivative |
| Gas Chromatography (GC) | Increase volatility and thermal stability. nih.gov | Anhydrides (e.g., Heptafluorobutyric anhydride) researchgate.net | N-Acylated anilines |
| HPLC-Fluorescence | Introduce a fluorescent tag for sensitive detection. tandfonline.com | Sulfonyl Chlorides (e.g., Dansyl chloride) | Fluorescent sulfonamides |
Mechanistic Organic Chemistry Studies
Reaction Kinetics and Thermodynamics
Kinetics and thermodynamics are the twin pillars that govern chemical reactions. Kinetics describes the rate at which a reaction proceeds, while thermodynamics defines the energy landscape and the relative stability of reactants, intermediates, and products.
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For transformations involving 3-fluoro-N,5-dimethylaniline, such as electrophilic aromatic substitution or N-alkylation, determining the rate law is a primary objective. This is typically achieved by systematically varying the concentrations of reactants and catalysts while monitoring the reaction progress over time.
Kinetic studies on related substituted anilines in electrophilic substitution reactions have shown that the process is often first-order with respect to both the aniline (B41778) and the electrophile. cardiff.ac.uk For example, in reactions with electrophiles like 4,6-dinitrobenzofuroxan (DNBF), the observed rate constant (k_obs) can be influenced by factors such as solvent composition and acidity. cardiff.ac.uk While specific rate data for this compound is not extensively documented, a hypothetical rate determination for a representative electrophilic bromination reaction could yield data as shown in the table below. Such experiments would reveal the electronic influence of the fluorine and methyl groups on the aniline's nucleophilicity. The electron-withdrawing fluorine atom would be expected to decrease the reaction rate compared to a non-fluorinated analogue, while the electron-donating methyl groups would increase it.
Interactive Data Table: Hypothetical Rate Data for Electrophilic Bromination of an Aniline Derivative This table presents illustrative data based on typical kinetic experiments for substituted anilines.
| Experiment | [Aniline Derivative] (mol/L) | [Br₂] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁵ |
Many reactions of anilines proceed through transient intermediates, such as arenium ions (in electrophilic substitution) or radical cations. The stability of these intermediates is a critical factor influencing the reaction pathway and rate. The presence of substituents on the aromatic ring significantly affects this stability.
Interactive Data Table: Representative Calculated Relative Stabilities of Arenium Ion Intermediates This table shows hypothetical relative free energy (ΔG_rel) values for intermediates in an electrophilic attack on a substituted aniline, as would be determined by computational analysis.
| Intermediate Position of Attack | Substituent Pattern | Calculated ΔG_rel (kcal/mol) |
|---|---|---|
| ortho | 3-fluoro-5-methyl | +2.5 |
| para | 3-fluoro-5-methyl | 0.0 (most stable) |
| meta | 3-fluoro-5-methyl | +8.0 |
Investigation of Reaction Mechanisms
Beyond kinetics and thermodynamics, a variety of experimental and computational techniques are employed to elucidate the precise step-by-step pathway of a reaction.
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and gaining insight into the structure of the transition state. It involves comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
In the context of electrophilic aromatic substitution on anilines, a primary KIE (kH/kD > 1) is often observed when the C-H bond is broken in the rate-determining step. For example, a KIE value of 2.0 was reported for the reaction of aniline with DNBF, indicating that the final deprotonation step to restore aromaticity is part of the rate-limiting sequence. cardiff.ac.uk For a reaction involving this compound, measuring the KIE by using a deuterated analogue could clarify the mechanism. An inverse KIE (kH/kD < 1), as has been measured in some rhodium-catalyzed C-H functionalization reactions of aniline derivatives, can support a rate-determining C-C bond formation step.
Modern spectroscopic techniques allow chemists to "watch" reactions as they happen in real-time. In situ monitoring provides direct evidence for the formation and consumption of reactants, intermediates, and products. Techniques like Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are particularly useful.
Computational chemistry, particularly DFT, has become an indispensable tool for mechanistic studies. It allows for the calculation of the geometries and energies of transition states—the highest energy points along a reaction coordinate. By mapping the entire potential energy surface, computational methods can distinguish between competing reaction pathways.
For reactions of substituted anilines, DFT has been used to investigate mechanisms such as oxidation by ferrate(VI), where calculations revealed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism. Transition state analysis can provide detailed structural information, such as the length of forming and breaking bonds. For this compound, computational analysis could be used to calculate the activation energy barriers for different potential reactions, such as electrophilic attack at various positions on the ring or nucleophilic substitution, thereby predicting the most favorable reaction pathway under a given set of conditions.
Interactive Data Table: Example Computational Data for a Reaction Pathway This table presents a sample of data that would be generated from a DFT analysis of a hypothetical reaction involving a substituted aniline.
| Species | Method/Basis Set | Relative Free Energy (kcal/mol) | Key Bond Length (Å) |
|---|---|---|---|
| Reactants | B3LYP/6-311+G(d,p) | 0.0 | N/A |
| Transition State | B3LYP/6-311+G(d,p) | +24.5 | C-Br (forming): 2.31 |
| Products | B3LYP/6-311+G(d,p) | -15.2 | C-Br (formed): 1.94 |
Future Research Directions and Emerging Paradigms
Development of Stereoselective Syntheses
The introduction of chirality is a critical step in the development of many active pharmaceutical ingredients (APIs). While 3-fluoro-N,5-dimethylaniline itself is achiral, future research could focus on the stereoselective synthesis of its derivatives. Creating chiral centers adjacent to the aniline (B41778) nitrogen or on the methyl groups could lead to novel compounds with specific biological activities. Asymmetric hydrogenation and transition-metal-catalyzed reactions are common strategies for creating chiral amines and could be adapted for this purpose. The development of such stereoselective methods would be a significant advancement, enabling the synthesis of enantiomerically pure derivatives for evaluation in medicinal chemistry programs.
Exploration of Novel Reactivity Patterns
The unique electronic properties conferred by the fluorine atom and the dimethylamino group suggest that this compound could participate in a variety of novel chemical transformations. Future research should explore reactivity beyond standard aniline chemistry. For instance, photoinduced methods could enable new types of functionalization, such as the difluoroalkylation of the aniline core under mild, transition-metal-free conditions. nih.gov Furthermore, the specific substitution pattern may influence regioselectivity in electrophilic aromatic substitution reactions or enable unique cyclization pathways to form heterocyclic structures, which are prevalent in pharmaceuticals. mdpi.com Investigating its behavior in modern cross-coupling reactions or as a directing group could uncover unprecedented synthetic utility. nih.gov
Integrated Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis is a powerful engine for modern chemical research. For this compound, this integrated approach can accelerate discovery and optimization. Basic computational parameters provide a starting point for understanding the molecule's properties.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 12.03 Ų |
| LogP | 2.17582 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Data sourced from computational models. chemscene.com
Future work should employ more sophisticated modeling, such as Density Functional Theory (DFT), to predict reaction outcomes, elucidate mechanisms, and design derivatives with tailored electronic or steric properties. For example, computational studies could predict the most likely sites for electrophilic attack or model the transition states of potential catalytic cycles, guiding experimental efforts and reducing the need for extensive empirical screening. This tandem approach saves resources and provides deeper mechanistic insights.
Sustainable Synthesis and Process Intensification
Modern chemical manufacturing places a strong emphasis on green chemistry and process intensification. Future research on this compound should prioritize the development of sustainable synthetic routes. This includes exploring the use of bio-derived starting materials, employing less hazardous reagents, and minimizing waste. mdpi.com
Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing, particularly for reactions that require precise control over temperature and mixing. purdue.edu Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a reduced environmental footprint. purdue.edu Research into solid-supported catalysts or enzymatic processes could further enhance the sustainability of its production. chemscene.com
High-Throughput Experimentation in Discovery
High-Throughput Experimentation (HTE) has revolutionized the discovery and optimization of chemical reactions, allowing for hundreds of experiments to be run in parallel. purdue.eduacs.org This paradigm is exceptionally well-suited for exploring the potential of this compound. HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, solvents, and bases to identify optimal conditions for its synthesis or its use in subsequent reactions, such as cross-coupling. nih.govresearchgate.net This approach accelerates the discovery of novel reactivity and facilitates the rapid development of synthetic routes to new libraries of derivatives for biological screening, significantly shortening timelines in drug discovery and materials science. acs.orgnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Q & A
Q. Q1. What synthetic routes are available for preparing 3-fluoro-N,5-dimethylaniline, and what are their limitations?
Methodological Answer: this compound can be synthesized via regioselective aromatic substitution or metalation. However, regioselectivity challenges arise due to steric and electronic effects from fluorine and methyl groups. For example, ortholithiation with strong bases like LiTMP (lithium tetramethylpiperidide) fails to target the 2-position adjacent to fluorine in 3-fluoro-N,N-dimethylaniline derivatives, as metalation occurs preferentially at the 4-position . Alternative methods include directed ortho-metalation (DoM) using directing groups or halogenation followed by Suzuki coupling.
Key Considerations:
- Use blocking groups to direct reactivity.
- Validate regioselectivity via NMR or X-ray crystallography.
Q. Q2. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Density and Melting Point: Compare with structurally similar compounds (e.g., 4-fluoro-3,5-dimethylaniline has a density of 1.1 g/cm³ and melting point of 30–32°C ).
- Boiling Point and Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
- Spectroscopic Data:
- 13C NMR: DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and carbon-fluorine coupling constants (e.g., 3-fluoro-N,N-dimethylaniline exhibits shifts at δ 120–150 ppm for aromatic carbons) .
- MS: High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₀FN).
Q. Q3. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation (H333 risk) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. Q4. How does fluorine substitution influence regioselectivity in metalation reactions of this compound?
Methodological Answer: Fluorine’s electron-withdrawing effect deactivates the aromatic ring, but steric hindrance from methyl groups can override electronic effects. In LiTMP-mediated reactions, 3-fluoro-N,N-dimethylaniline undergoes metalation at the 4-position instead of the expected 2-position due to steric blocking . To resolve this:
- Use computational tools (e.g., NBO analysis) to predict reactive sites.
- Experiment with bulky bases (e.g., LDA) or low-temperature conditions.
Q. Q5. What computational methods are effective for predicting 13C NMR shifts and spin-spin coupling in this compound?
Methodological Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) accurately predicts 13C shifts and J coupling constants (e.g., ¹³C–¹⁹F coupling ~20 Hz) .
- Software: Gaussian or ORCA for geometry optimization; ADF for relativistic effects.
- Validation: Compare computed results with experimental data from analogs (e.g., 3-fluoro-N,N-dimethylaniline tricarbonylchromium complexes ).
Q. Q6. How can DNA adduct formation by this compound derivatives be studied?
Methodological Answer:
- In Vitro Models: Incubate N-acetoxy metabolites (synthesized via cytochrome P450-mediated oxidation) with DNA.
- Adduct Detection: Use ³²P-postlabeling or LC-MS/MS to identify adducts (e.g., dG-C8 adducts observed in 3,5-dimethylaniline analogs) .
- Mechanistic Insight: Apply kinetic isotope effects (KIE) to study reaction pathways.
Key Finding:
N-acetoxy-3,5-dimethylaniline forms stable adducts with guanine residues, suggesting similar reactivity for fluorinated analogs .
Q. Q7. What are the challenges in analyzing contradictory regioselectivity data in fluorinated aniline derivatives?
Methodological Answer: Contradictions arise from competing steric, electronic, and solvent effects. To address this:
Perform multivariate analysis (e.g., Hammett plots) to isolate variables.
Use isotopic labeling (e.g., ²H or ¹⁸F) to track reaction pathways.
Cross-validate with computational models (e.g., DFT transition-state analysis) .
Example:
In 3-fluoro-N,N-dimethylaniline, LiTMP fails to metalate the 2-position due to steric hindrance, whereas 4-fluoro isomers react cleanly .
Q. Q8. How can oxidation studies of this compound inform its metabolic fate?
Methodological Answer:
- Electrochemical Methods: Cyclic voltammetry in acetonitrile to determine oxidation potentials.
- Enzymatic Studies: Use liver microsomes (e.g., rat S9 fraction) to identify hydroxylated metabolites.
- Analogs: Compare with 2,5-dimethylaniline oxidation, which forms conductive polymers in NH₄F·2.35HF media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
